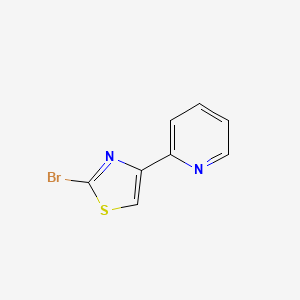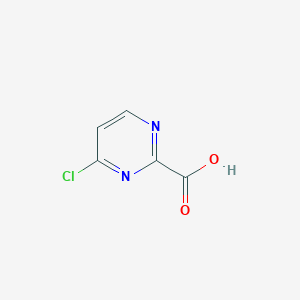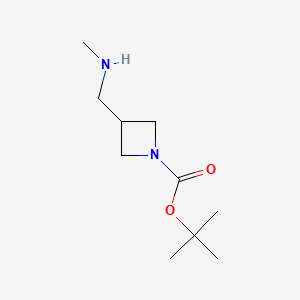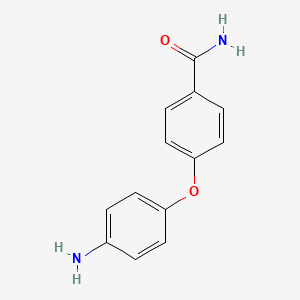
4-(4-Aminofenoxi)benzamida
Descripción general
Descripción
“4-(4-Aminophenoxy)benzamide” is a chemical compound that belongs to the class of benzamide derivatives. It has a CAS Number of 106273-44-3 and a molecular weight of 228.25 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(4-Aminophenoxy)benzamide” were not found, a related compound, “4-(4-aminophenoxy)pyridinamide”, was synthesized based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .
Molecular Structure Analysis
The IUPAC name for “4-(4-Aminophenoxy)benzamide” is 4-(4-aminophenoxy)benzamide . The InChI code is 1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) .
Physical and Chemical Properties Analysis
“4-(4-Aminophenoxy)benzamide” is a powder at room temperature . It has a melting point of 164-165°C .
Aplicaciones Científicas De Investigación
Actividad Antiproliferativa en la Investigación del Cáncer
Este compuesto se ha utilizado en el diseño y síntesis de derivados que exhiben actividad antiproliferativa moderada a excelente contra varias líneas celulares cancerosas, como A549 (cáncer de pulmón), HeLa (cáncer de cuello uterino) y MCF-7 (cáncer de mama). Estos derivados se basan en el análisis de patrones de unión a la proteína MET, que es un objetivo potencial para la terapia del cáncer .
Desarrollo de Materiales Resistentes al Oxígeno Atómico
En la ciencia de los materiales, los derivados de 4-(4-Aminofenoxi)benzamida se han incorporado a las cadenas moleculares de poliimida (PI) para sintetizar fibras de copoliimida con mayor resistencia al oxígeno atómico (AO). Esto es particularmente útil para aplicaciones espaciales donde los materiales están expuestos a entornos AO hostiles .
Síntesis de Poliimidas Incoloras para Óptica Avanzada
El compuesto se ha utilizado en la síntesis de poliimidas incoloras (API) con dianhidridos aromáticos comerciales. Estas API tienen aplicaciones potenciales en óptica avanzada debido a su naturaleza incolora y propiedades físicas deseables .
Safety and Hazards
Direcciones Futuras
In a study, a total of 36 derivatives of “4-(4-aminophenoxy)pyridinamide” were designed and synthesized . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa and MCF-7) . This suggests potential future directions in the design and synthesis of related compounds for antitumor applications.
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Aminophenoxy)benzamide is the MET protein . This protein plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
4-(4-Aminophenoxy)benzamide interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates .
Biochemical Pathways
The interaction of 4-(4-Aminophenoxy)benzamide with the MET protein affects various biochemical pathways. These pathways are involved in cell proliferation, survival, and motility . The downstream effects of these changes can lead to alterations in cell behavior and function .
Pharmacokinetics
Amides, in general, are known to have high boiling points and are solids at room temperature . These properties could influence the bioavailability of 4-(4-Aminophenoxy)benzamide.
Result of Action
The action of 4-(4-Aminophenoxy)benzamide results in molecular and cellular effects. Specifically, it has been observed to exhibit antiproliferative activity against different cell lines . For instance, it has been found to induce apoptosis of A549 cells and block the cells mainly in the G0/G1 phase .
Action Environment
It’s known that the presence of certain impurities can significantly impact the outcome of crystallization processes , which could potentially affect the action of 4-(4-Aminophenoxy)benzamide.
Análisis Bioquímico
Biochemical Properties
4-(4-Aminophenoxy)benzamide plays a significant role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, studies have demonstrated that 4-(4-Aminophenoxy)benzamide can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Cellular Effects
The effects of 4-(4-Aminophenoxy)benzamide on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Aminophenoxy)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of genes involved in cell survival and death . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, 4-(4-Aminophenoxy)benzamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and other proteins involved in cell signaling pathways. By binding to these biomolecules, 4-(4-Aminophenoxy)benzamide can inhibit their activity, leading to downstream effects on cell function and survival . Additionally, it can influence gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of genes.
Temporal Effects in Laboratory Settings
The effects of 4-(4-Aminophenoxy)benzamide can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to 4-(4-Aminophenoxy)benzamide can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the long-term effects of 4-(4-Aminophenoxy)benzamide on cellular function can vary depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 4-(4-Aminophenoxy)benzamide can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, 4-(4-Aminophenoxy)benzamide can exhibit toxic or adverse effects, such as organ toxicity or systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing the adverse effects.
Metabolic Pathways
4-(4-Aminophenoxy)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, 4-(4-Aminophenoxy)benzamide can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-(4-Aminophenoxy)benzamide within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Additionally, the localization and accumulation of 4-(4-Aminophenoxy)benzamide within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect cell signaling pathways.
Subcellular Localization
The subcellular localization of 4-(4-Aminophenoxy)benzamide is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can direct 4-(4-Aminophenoxy)benzamide to the nucleus, where it can modulate gene expression. Similarly, its localization to the mitochondria can influence cellular metabolism and energy production.
Propiedades
IUPAC Name |
4-(4-aminophenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXRZMVBLFFQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




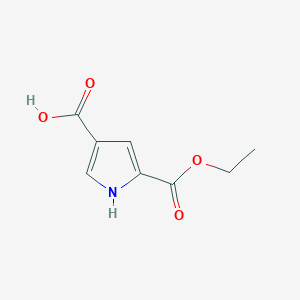

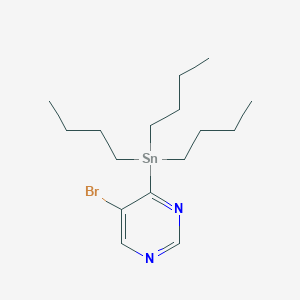
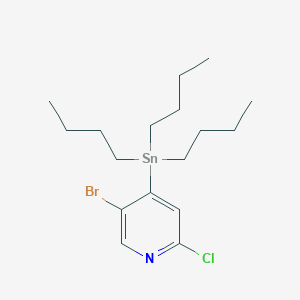
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)
